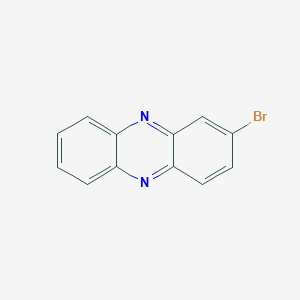
2-Bromo fenazina
Descripción general
Descripción
2-Bromophenazine is a brominated derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Aplicaciones Científicas De Investigación
2-Bromophenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Industry: It is used in the development of new materials with unique electronic properties.
Mecanismo De Acción
Target of Action
2-Bromophenazine primarily targets bacterial biofilms, particularly those formed by Staphylococcus aureus . Biofilms are surface-attached communities of bacteria that are highly prevalent in human infections and resistant to conventional antibiotic treatments .
Mode of Action
2-Bromophenazine interacts with these biofilms, displaying antibiofilm activities as potent biofilm inhibitors, dispersal agents, and biofilm eradicators . The compound’s interaction with its targets leads to significant changes in the biofilm structure, disrupting their formation and survival .
Biochemical Pathways
It is known that the compound disrupts the formation and survival of biofilms, which are complex structures that bacteria use for protection and survival . This disruption likely involves multiple biochemical pathways related to biofilm formation and maintenance.
Pharmacokinetics
The compound’s potent antibacterial activity suggests that it may have favorable pharmacokinetic properties that allow it to reach and interact with its bacterial targets effectively .
Result of Action
The result of 2-Bromophenazine’s action is the inhibition, dispersion, and eradication of bacterial biofilms . This includes biofilms formed by methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections . The compound’s action results in a significant reduction in biofilm-associated bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenazine typically involves the bromination of phenazine. One common method includes the reaction of phenazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 2-Bromophenazine may involve continuous flow synthesis techniques to enhance yield and purity. For example, a three-step continuous flow synthesis can be employed, where 2-bromo-pyridine is reacted with 4-formyl-phenylboronic acid in the presence of a palladium catalyst .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromophenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroxy derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenazine derivatives.
Comparación Con Compuestos Similares
Phenazine: The parent compound, known for its antimicrobial properties.
2,4-Dibromophenazine: A derivative with enhanced antibacterial activity.
Phenazine-1-carboxylic acid: Known for its antituberculosis activity.
Uniqueness: 2-Bromophenazine is unique due to its specific bromination, which enhances its reactivity and biological activity compared to other phenazine derivatives. Its ability to disrupt bacterial biofilms makes it a valuable compound in the development of new antibacterial agents .
Propiedades
IUPAC Name |
2-bromophenazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFGYBQCAMTETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347403 | |
| Record name | 2-Bromophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3331-28-0 | |
| Record name | 2-Bromophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B1594378.png)
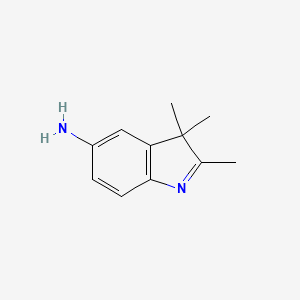
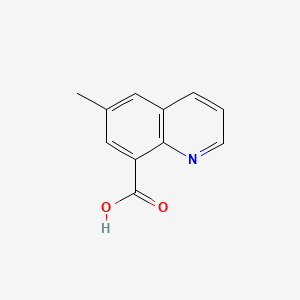
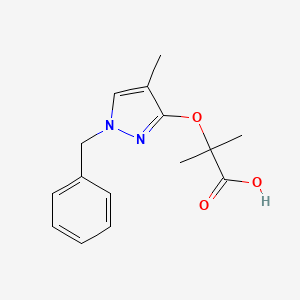

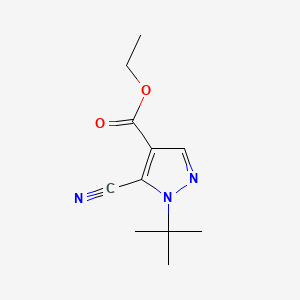
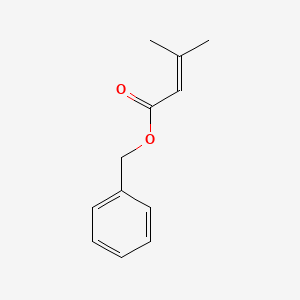
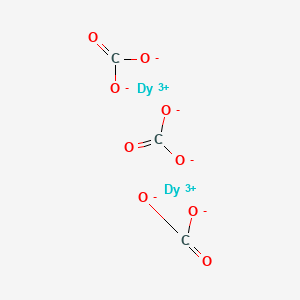
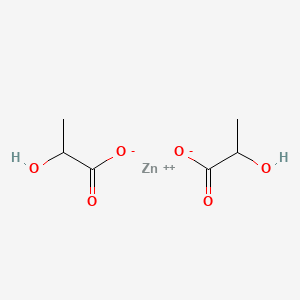
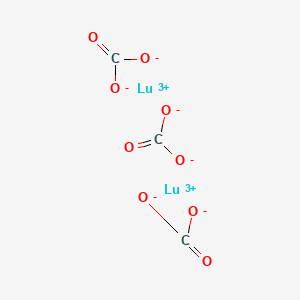
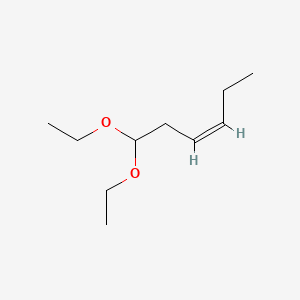

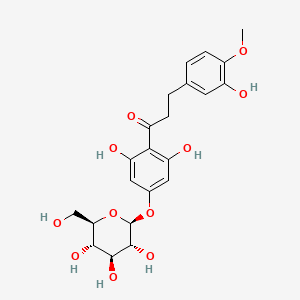
![3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate](/img/structure/B1594398.png)
